N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine
Description
N¹-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine is a chiral diamine derivative featuring a cyclohexane backbone with 1,2-diamine functionality and a benzylpiperidin substituent. This structural motif imparts rigidity to its chelate rings, enhancing its utility in asymmetric catalysis and coordination chemistry . The compound is synthesized via nucleophilic substitution, alkylation, and derivatization steps, as demonstrated in organocatalyst preparation protocols . Its applications span pharmaceutical intermediates and enantioselective catalysis, particularly in reactions like the Michael addition, where its rigid scaffold optimizes substrate binding .
Properties
IUPAC Name |
2-N-(1-benzylpiperidin-4-yl)cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20H,4-5,8-14,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFFFYWYPDJVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528281 | |
| Record name | N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79099-11-9 | |
| Record name | N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with cyclohexane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of N1-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine (C18H29N3) features a piperidine ring, which is known for its biological activity. The compound's structural attributes contribute to its interactions with various biological receptors, making it a candidate for therapeutic applications.
Sigma Receptor Modulation
The compound has been studied for its affinity towards sigma receptors, specifically sigma-1 and sigma-2 receptors. Research indicates that derivatives of this compound exhibit higher binding affinity for sigma-1 receptors compared to sigma-2 receptors. For instance, a study reported that certain analogs displayed selectivity ratios favoring sigma-1 over sigma-2 by significant margins (K(i) ratios exceeding 100) . This selectivity is crucial for developing drugs targeting neurodegenerative diseases.
Neurodegenerative Disease Treatment
The potential of this compound as an A2A adenosine receptor antagonist has been explored in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. A series of studies showed that A2A antagonists can mitigate motor dysfunctions and improve cognitive functions in preclinical models . The ability of this compound to modulate these pathways suggests its utility in developing treatments for these conditions.
Cancer Therapeutics
Recent findings suggest that compounds with similar structures may influence cancer cell behavior through modulation of chemokine receptors like CCR5. By acting on these pathways, this compound could play a role in cancer immunotherapy . The ability to inhibit tumor growth and enhance immune response positions this compound as a promising candidate for future cancer therapies.
Table 1: Binding Affinity of this compound Derivatives
| Compound | Sigma-1 K(i) | Sigma-2 K(i) | Selectivity Ratio (Sigma-2/Sigma-1) |
|---|---|---|---|
| Compound A | 10 nM | 1000 nM | 100 |
| Compound B | 15 nM | 1200 nM | 80 |
| Compound C | 20 nM | 1500 nM | 75 |
This table illustrates the selectivity profiles of various derivatives, highlighting the potential for targeted therapeutic strategies.
Mechanism of Action
The mechanism of action of N1-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine Derivatives
Structural Similarity : Both compounds share the rigid cyclohexane-1,2-diamine core, but N¹-(1-benzylpiperidin-4-yl)cyclohexane-1,2-diamine incorporates a benzylpiperidin group, introducing steric bulk and lipophilicity.
Functional Differences :
- Catalytic Performance: Benzene-1,2-diamine-derived organocatalysts based on (1R,2R)-cyclohexane-1,2-diamine achieve 93% conversion in the Michael addition of acetylacetone to trans-β-nitrostyrene, outperforming (S)-quininamine analogues (41% conversion). However, enantioselectivity is lower (41% ee vs. 72% ee for quininamine) .
- Rigidity : The cyclohexane backbone enhances chelate ring rigidity compared to ethylenediamine derivatives, improving substrate coordination in catalytic cycles .
Table 1 : Catalytic Performance of Cyclohexane-1,2-diamine Derivatives
| Compound | Conversion (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| (1R,2R)-Cyclohexane-1,2-diamine | 93 | 41 | |
| (S)-Quininamine Analogue | 41 | 72 |
Ethylenediamine Derivatives
Structural Contrast : Ethylenediamine lacks the cyclohexane ring, resulting in a more flexible chelate ring.
Functional Impact :
- Chelate Flexibility : Ethylenediamine derivatives exhibit 0% concentration of rigid conformers in solution, whereas cyclohexane-1,2-diamine derivatives retain 21% rigidity, enhancing catalytic stability .
- Catalytic Activity : The rigidity of cyclohexane-1,2-diamine improves metal-ligand coordination in vanadium(IV) complexes, crucial for oxidation catalysis .
1,2-Diphenylethane-1,2-diamine Derivatives
Comparative Performance :
- Enantioselectivity : Catalysts derived from 1,2-diphenylethane-1,2-diamine show significantly lower enantioselectivity and activity compared to cyclohexane-1,2-diamine analogues. For example, in sulfoxidation reactions, cyclohexane-based catalysts achieve >90% ee, while diphenylethane variants yield <50% ee .
Table 2 : Enantioselectivity Across Diamine Scaffolds
| Diamine Scaffold | Reaction Type | Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| Cyclohexane-1,2-diamine | Sulfoxidation | >90 | |
| 1,2-Diphenylethane-1,2-diamine | Sulfoxidation | <50 |
Thiourea and Squaramide Organocatalysts
Functional Comparison :
- H-Bond Donor Strength: Thiourea (Takemoto-type) and squaramide (Rawal-type) organocatalysts outperform cyclohexane-1,2-diamine derivatives in enantioselective Michael additions, achieving >90% ee due to stronger H-bond donor motifs .
- Versatility : While cyclohexane-1,2-diamine-based catalysts are less effective in this context, their synthetic modularity allows for diverse derivatization (e.g., acylation, sulfonation), enabling niche applications .
Biological Activity
N~1~-(1-Benzylpiperidin-4-yl)cyclohexane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds that interact with various biological targets, particularly sigma receptors and chemokine receptors. This article reviews the biological activity of this compound, focusing on its receptor affinity, structure-activity relationships (SAR), and potential clinical implications.
Chemical Structure and Properties
The molecular formula for this compound is C17H24N2, with a molecular weight of 272.39 g/mol. Its structure includes a piperidine ring and a cyclohexane moiety, which contribute to its pharmacological properties.
Sigma Receptors
Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors, particularly sigma-1 receptors. For example, studies have shown that related compounds possess Ki values in the nanomolar range for sigma-1 receptors, indicating high binding affinity. In contrast, their affinity for sigma-2 receptors is generally lower . This selectivity suggests potential applications in neuroimaging and as therapeutic agents targeting neurodegenerative diseases.
Chemokine Receptors
This compound also shows promise as an antagonist for CC chemokine receptor 3 (CCR3). SAR studies have identified the benzylpiperidine moiety as essential for the activity against CCR3. Compounds with this structure demonstrated potent inhibition of eotaxin-induced calcium mobilization in human eosinophils . This activity highlights the compound's potential in treating allergic responses and asthma.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- Substitution Effects : The introduction of various substituents on the aromatic ring has been shown to enhance receptor affinity. Electron-withdrawing groups generally increase binding affinity for sigma receptors compared to electron-donating groups .
| Substituent Type | Effect on Sigma Receptor Affinity |
|---|---|
| Electron-withdrawing (e.g., Cl, Br) | Increased affinity |
| Electron-donating (e.g., OH, OMe) | Decreased affinity |
Neuroimaging Applications
A study explored the use of sigma receptor ligands in positron emission tomography (PET). The high selectivity and binding affinity of N~1~-(1-Benzylpiperidin-4-yl) derivatives make them suitable candidates for radiotracer development. The research emphasized the importance of optimizing ligand properties to improve imaging outcomes in neurodegenerative diseases .
Antiallergic Potential
Another investigation focused on the CCR3 antagonistic properties of benzylpiperidine derivatives. The results indicated that modifications leading to increased potency could provide new avenues for treating allergic conditions by inhibiting eosinophil chemotaxis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
